molecular formula C12H15F3N2O5S B13362548 Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13362548
M. Wt: 356.32 g/mol
InChI Key: GFTZAAOFOMCICP-ZETCQYMHSA-N
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Description

Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique chemical structure, which includes a pyrrole ring, a sulfonamide group, and multiple fluorine atoms. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the sulfonamide group and the fluorine atoms. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine atoms or other groups in the compound can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other sulfonamide-containing compounds, such as:

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group.

    Fluoropyrimidines: Compounds with fluorine atoms and pyrimidine rings, used in cancer treatment.

    Pyrrole derivatives: Various compounds containing pyrrole rings with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C12H15F3N2O5S

Molecular Weight

356.32 g/mol

IUPAC Name

ethyl 4-[[(2S)-4,4-difluoro-1-hydroxybut-3-en-2-yl]sulfamoyl]-3-fluoro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C12H15F3N2O5S/c1-3-22-12(19)11-10(15)8(5-17(11)2)23(20,21)16-7(6-18)4-9(13)14/h4-5,7,16,18H,3,6H2,1-2H3/t7-/m0/s1

InChI Key

GFTZAAOFOMCICP-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)N[C@H](CO)C=C(F)F)F

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)NC(CO)C=C(F)F)F

Origin of Product

United States

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